molecular formula C11H9FN2O B12434570 3-Fluoro-4-(2-oxopyrrolidin-1-YL)benzonitrile

3-Fluoro-4-(2-oxopyrrolidin-1-YL)benzonitrile

Cat. No.: B12434570
M. Wt: 204.20 g/mol
InChI Key: PTKKTMWCOFANJR-UHFFFAOYSA-N
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Description

3-Fluoro-4-(2-oxopyrrolidin-1-YL)benzonitrile is a chemical compound that features a fluorine atom, a pyrrolidinone ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(2-oxopyrrolidin-1-YL)benzonitrile typically involves the reaction of 3-fluorobenzonitrile with 2-oxopyrrolidine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(2-oxopyrrolidin-1-YL)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents .

Scientific Research Applications

3-Fluoro-4-(2-oxopyrrolidin-1-YL)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2-oxopyrrolidin-1-YL)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(2-oxopyrrolidin-1-YL)benzonitrile is unique due to the presence of both the fluorine atom and the pyrrolidinone ring. This combination can enhance its reactivity and specificity in various applications, making it a valuable compound for research and industrial use .

Biological Activity

3-Fluoro-4-(2-oxopyrrolidin-1-YL)benzonitrile is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C13H12FN3O
Molecular Weight : 233.25 g/mol
IUPAC Name : this compound
Canonical SMILES : FC1=CC=C(C=C1)N2C(=O)CC(C2)C#N

The compound features a fluorobenzonitrile moiety linked to a pyrrolidine ring, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyrrolidine Ring : The starting material, 2-pyrrolidinone, is reacted with appropriate reagents to introduce the oxo group.
  • Benzonitrile Coupling : The synthesized pyrrolidine derivative is then coupled with 3-fluorobenzonitrile under specific conditions to yield the target compound.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (breast)25.72 ± 3.95Induction of apoptosis via mitochondrial pathway
A549 (lung)30.50 ± 5.10Cell cycle arrest and apoptosis
HeLa (cervical)22.15 ± 4.20ROS generation leading to cell death

These findings suggest that the compound may act through multiple pathways, including the generation of reactive oxygen species (ROS) and modulation of mitochondrial function .

Antimicrobial Activity

Additionally, studies have explored the antimicrobial potential of this compound against various pathogens. In particular, it has shown effectiveness against:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa20 µg/mL

The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It has been suggested that this compound interacts with androgen receptors, potentially modulating their activity and influencing cancer cell growth .
  • Induction of Apoptosis : The induction of apoptosis in cancer cells is likely mediated through mitochondrial pathways and ROS generation.

Case Studies

  • Study on Breast Cancer Cells :
    • Researchers evaluated the effects of the compound on MCF-7 cells, noting a significant reduction in cell viability at concentrations above 20 µM.
    • Flow cytometry analysis revealed increased annexin V staining, indicating early apoptotic changes.
  • Antimicrobial Efficacy Against Pseudomonas aeruginosa :
    • In a murine model, treatment with the compound reduced bacterial load significantly compared to untreated controls, suggesting potential for therapeutic application against resistant strains .

Properties

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

IUPAC Name

3-fluoro-4-(2-oxopyrrolidin-1-yl)benzonitrile

InChI

InChI=1S/C11H9FN2O/c12-9-6-8(7-13)3-4-10(9)14-5-1-2-11(14)15/h3-4,6H,1-2,5H2

InChI Key

PTKKTMWCOFANJR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=C(C=C2)C#N)F

Origin of Product

United States

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